Bienvenue dans la boutique en ligne BenchChem!

Benz(a)anthracen-4-ol

Endocrine disruption Estrogen receptor Structural isomer comparison

Benz(a)anthracen-4-ol (4-hydroxybenz[a]anthracene, 4-OHBaA, C18H12O, MW 244.29) is a monohydroxylated polycyclic aromatic hydrocarbon (OHPAH) metabolite of benz[a]anthracene (BaA). Formed via cytochrome P450-mediated hydroxylation at the 4-position, this compound functions as a key biomarker of PAH exposure and a potent endocrine-active metabolite, with documented effects on estrogen receptor signaling and bone metabolism in aquatic toxicology models.

Molecular Formula C18H12O
Molecular Weight 244.3 g/mol
CAS No. 5133-12-0
Cat. No. B14733952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenz(a)anthracen-4-ol
CAS5133-12-0
Molecular FormulaC18H12O
Molecular Weight244.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC=C4O
InChIInChI=1S/C18H12O/c19-18-7-3-6-15-16(18)9-8-14-10-12-4-1-2-5-13(12)11-17(14)15/h1-11,19H
InChIKeySHALOZQVRPXYMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benz(a)anthracen-4-ol (CAS 5133-12-0) Identity and Core Characteristics for Targeted Procurement


Benz(a)anthracen-4-ol (4-hydroxybenz[a]anthracene, 4-OHBaA, C18H12O, MW 244.29) is a monohydroxylated polycyclic aromatic hydrocarbon (OHPAH) metabolite of benz[a]anthracene (BaA) [1]. Formed via cytochrome P450-mediated hydroxylation at the 4-position, this compound functions as a key biomarker of PAH exposure and a potent endocrine-active metabolite, with documented effects on estrogen receptor signaling and bone metabolism in aquatic toxicology models [2].

Why Generic or In-Class Substitution for 5133-12-0 Introduces Significant Risk in Environmental and Endocrine Research


Monohydroxylated PAHs cannot be used interchangeably because subtle positional differences in the hydroxyl group drastically alter receptor binding affinities and biological outcomes. For instance, 4-OHBaA demonstrates the strongest estrogenic activity among all 4-ring OHPAHs tested, while its positional isomer 3-OHBaA shows only 56% of that potency [1]. Similarly, the parent BaA lacks direct estrogen receptor binding activity altogether [1]. Such quantitative disparities in mechanism-specific endpoints mean that substituting 4-OHBaA with a generic 'hydroxylated PAH' or even a close isomer invalidates dose-response models and confounds biomarker interpretation in toxicological studies.

Quantitative Differentiation of Benz(a)anthracen-4-ol vs. Key Analogs Across Assay Systems


Estrogenic Potency: 4-OHBaA Exhibits 1.8-Fold Higher Relative Effective Potency Than 3-OHBaA in Yeast Two-Hybrid hERα Assay

In a comprehensive screen of 63 monohydroxylated PAHs, 4-hydroxybenz[a]anthracene (4-OHBaA) exhibited the strongest estrogenic activity among all four-ring OHPAHs, with a relative effective potency (REPE) of 7.5 × 10⁻³, significantly exceeding that of its closest positional isomer 3-hydroxybenz[a]anthracene (3-OHBaA; REPE = 4.2 × 10⁻³) and 2-hydroxychrysene (2-OHCh; REPE = 4.2 × 10⁻³) [1]. The parent benz[a]anthracene (BaA) showed no estrogenic activity in this system, while 1-hydroxypyrene (1-OHPy) also lacked measurable hERα binding [2].

Endocrine disruption Estrogen receptor Structural isomer comparison

Differential Osteoclastic Suppression Potency: 4-OHBaA vs. 1-Hydroxypyrene in Teleost Scale Assay

In goldfish (Carassius auratus) and wrasse (Pseudolabrus sieboldi) scale cultures, 4-OHBaA significantly suppressed tartrate-resistant acid phosphatase (TRAP) activity—a marker of osteoclastic bone resorption—while the monohydroxylated negative control 1-hydroxypyrene (1-OHPy), which lacks hERα binding activity, did not affect osteoclastic activity [1]. This confirms that 4-OHBaA's effect on bone resorption is mechanism-specific and not a general property of all OHPAHs.

Bone metabolism Osteoclast inhibition Aquatic toxicology

Osteoblastic Activity Inhibition: 4-OHBaA Effect Magnitude vs. 17β-Estradiol in Teleost Scales

In the same teleost scale system, 4-OHBaA significantly decreased alkaline phosphatase (ALP) activity, a marker of osteoblastic bone formation, in both goldfish and wrasse. This effect was directionally opposite to that of 17β-estradiol (E2), which significantly increased both osteoclastic and osteoblastic activities in scales [1]. Furthermore, 4-OHBaA treatment reduced IGF-I mRNA expression (an osteoblastic marker), whereas E2 increased it, establishing a distinct mechanistic profile for 4-OHBaA as an endocrine disruptor rather than an estrogen mimic [1].

Osteoblast inhibition Alkaline phosphatase Endocrine-mediated bone effects

Embryonic Spicule Suppression: 4-OHBaA Active at 10⁻⁸ M, Parent BaA Requires 10⁻⁷ M in Sea Urchin Development

In Hemicentrotus pulcherrimus sea urchin embryos, 4-OHBaA significantly suppressed spicule length at both 10⁻⁸ M and 10⁻⁷ M, while the parent compound benz[a]anthracene (BaA) required a higher concentration of 10⁻⁷ M to achieve significant suppression and showed no effect at 10⁻⁸ M [1]. Additionally, mRNA expression of spicule matrix proteins and transcription factors was more strongly inhibited in the 4-OHBaA (10⁻⁷ M)-treated embryos than in BaA (10⁻⁷ M)-treated embryos, demonstrating that hydroxylation at the 4-position substantially enhances developmental toxicity relative to the unmetabolized PAH [1].

Developmental toxicology Skeletogenesis Structure-activity relationship

Position-Dependent Activity Gradient: 4-OH > 10-OH > 3-OH in hERα-Mediated Estrogenic Signaling

Systematic evaluation of benz[a]anthracene monohydroxy isomers reveals a position-dependent hierarchy of estrogenic activity: 4-hydroxybenz[a]anthracene (REPE = 7.5 × 10⁻³) > 10-hydroxybenz[a]anthracene (estrogenic, reported in same study) > 3-hydroxybenz[a]anthracene (REPE = 4.2 × 10⁻³) > 2-hydroxybenz[a]anthracene (antiestrogenic, REPAE = 0.42) [1]. This rank-order establishes that the 4-position hydroxylation uniquely maximizes hERα agonism among all monohydroxylated benz[a]anthracene regioisomers, while the 2-position confers antiestrogenic activity, demonstrating that positional isomerism determines the qualitative direction (agonism vs. antagonism) of endocrine activity [1].

Quantitative structure-activity relationship Receptor binding Hydroxyl position effect

Key Research and Industrial Application Scenarios for Benz(a)anthracen-4-ol (CAS 5133-12-0)


Estrogenic PAH Metabolite Reference Standard for Environmental Endocrine Disruption Screening Panels

4-OHBaA serves as the highest-potency 4-ring OHPAH reference compound for calibrating yeast two-hybrid or reporter gene assays for estrogenic activity. With a REPE of 7.5 × 10⁻³, it provides a benchmark that 3-OHBaA (REPE = 4.2 × 10⁻³) cannot match, enabling sensitivity validation and assay linearity assessment across the biologically relevant potency range [1]. This application is supported by the compound's documented strong hERα binding in both competition and functional assays [1].

Biomarker Quantification in Bile and Tissue for Oil Spill and PAH Contamination Monitoring

4-OHBaA has been specifically detected in the bile of goldfish following BaA administration and is a validated biomarker of PAH metabolic activation in fish [1]. Its quantitative detection via LC-MS/MS in environmental monitoring programs provides a direct measure of BaA exposure and Phase I metabolism, with the advantage that it is the 4-hydroxy isomer—not the 2-hydroxy or 10-hydroxy forms—that is consistently identified as the major biliary metabolite in teleosts [1].

Mechanistic Probe for PAH-Induced Bone Deformities and Calcium Dysregulation in Aquatic Models

In goldfish scale culture, 4-OHBaA suppresses both TRAP and ALP activities, directly linking this specific metabolite to bone metabolism disruption and plasma calcium decreases [1]. Researchers studying spinal deformities in fish can use 4-OHBaA as a defined chemical probe, avoiding the confounding effects of parent BaA (which requires metabolic activation) and inactive OHPAHs like 1-OHPy (no bone effect) [1].

Developmental Toxicology Reference Compound for Invertebrate Embryo-Larval Assays

In sea urchin embryogenesis, 4-OHBaA suppresses spicule formation at 10⁻⁸ M, a concentration at which the parent BaA is inactive [1]. This 10-fold sensitivity advantage makes 4-OHBaA the compound of choice for low-dose developmental toxicity screening and for investigating gene expression changes in spicule matrix proteins under PAH exposure [1].

Quote Request

Request a Quote for Benz(a)anthracen-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.